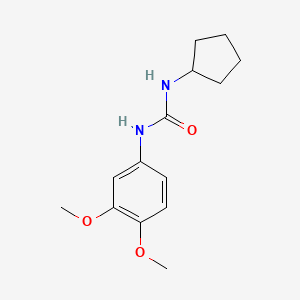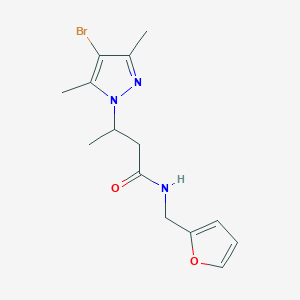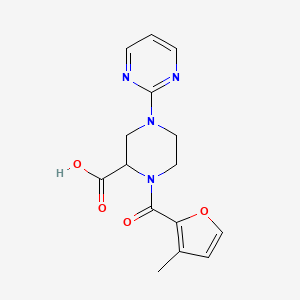
N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea, also known as CYC116, is a small molecule inhibitor that has shown promising results in preclinical studies for various types of cancer.
Mécanisme D'action
N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea inhibits the activity of several kinases, including Aurora A and B, VEGFR2, and FLT3. These kinases are involved in cell division, angiogenesis, and the growth and survival of cancer cells. By inhibiting these kinases, N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea has also been shown to have anti-inflammatory properties. It inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduces the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea is its specificity for certain kinases, which reduces the likelihood of off-target effects. However, one limitation is its relatively short half-life, which may require frequent dosing in clinical settings.
Orientations Futures
For N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea include further preclinical and clinical studies to determine its efficacy and safety as a therapeutic agent for various types of cancer. Additionally, research could focus on developing more stable analogs of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea with longer half-lives and greater specificity for target kinases. Finally, studies could investigate the potential of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea as an anti-inflammatory agent for the treatment of inflammatory diseases.
Conclusion
In conclusion, N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea is a promising small molecule inhibitor that has shown potential as a therapeutic agent for various types of cancer. Its mechanism of action involves the inhibition of several kinases involved in cell division, angiogenesis, and the growth and survival of cancer cells. N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea also has anti-inflammatory properties, making it a potential treatment for inflammatory diseases. Further research is needed to fully understand the efficacy and safety of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea in clinical settings and to develop more stable analogs with greater specificity for target kinases.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea involves a multi-step process that includes the preparation of 3,4-dimethoxyphenethylamine, which is then converted to the corresponding isocyanate using phosgene. The isocyanate is then reacted with cyclopentylamine to form the final product, N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea.
Applications De Recherche Scientifique
N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea has been extensively studied for its potential as a therapeutic agent for various types of cancer, including breast cancer, lung cancer, and leukemia. Preclinical studies have shown that N-cyclopentyl-N'-(3,4-dimethoxyphenyl)urea inhibits the growth of cancer cells and induces apoptosis, or programmed cell death.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(3,4-dimethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-8-7-11(9-13(12)19-2)16-14(17)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDFHNSIIYKUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)NC2CCCC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(7-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B5375670.png)
![5-{5-chloro-2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5375684.png)
![4-{[4-(3-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5375687.png)

![1-{3-[4-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-4-methyl-1-oxopentan-2-one](/img/structure/B5375698.png)
![2-amino-6-(3,5-dimethyl-1H-pyrazol-4-yl)-4-[2-(propylamino)pyrimidin-5-yl]nicotinonitrile](/img/structure/B5375709.png)
![3-[4-(2-chloro-4-fluorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5375712.png)
![4-{4-ethyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5375716.png)
![5-(3,4-dimethoxyphenyl)-3-hydroxy-4-(4-methoxybenzoyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5375725.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(4-methoxyphenyl)ethanone hydrobromide](/img/structure/B5375727.png)
![1-[(3,5-dimethyl-4-isoxazolyl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5375733.png)

![2-{[2-[(4-isobutoxybenzoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}ethyl acetate](/img/structure/B5375740.png)
![N-(3,5-dimethoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5375750.png)